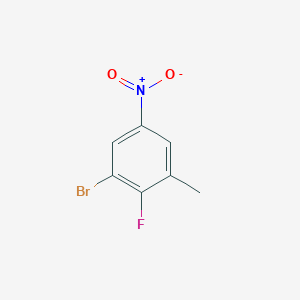

1-Bromo-2-fluoro-3-methyl-5-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-2-fluoro-3-methyl-5-nitrobenzene is a chemical compound with the molecular formula C7H5BrFNO2 . It is also known by its IUPAC name 5-bromo-1-fluoro-3-methyl-2-nitrobenzene .

Synthesis Analysis

The synthesis of such compounds often involves electrophilic substitution reactions . For instance, 1-Bromo-2-nitrobenzene can undergo a palladium-mediated Ullmann cross-coupling reaction with a range of β-halo-enals, -enones, or -esters to afford the corresponding β-aryl derivatives .Molecular Structure Analysis

The molecular structure of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene consists of a benzene ring substituted with bromo, fluoro, methyl, and nitro groups . The average mass of this compound is 234.023 Da .Physical And Chemical Properties Analysis

This compound has a boiling point of 259.4±35.0 °C at 760 mmHg . Its density is approximately 1.7±0.1 g/cm3 . The compound is a pale-yellow to yellow or red-brown solid or liquid .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene, focusing on six unique applications:

Organic Synthesis Intermediate

1-Bromo-2-fluoro-3-methyl-5-nitrobenzene: is widely used as an intermediate in organic synthesis. Its unique structure, containing bromine, fluorine, and nitro groups, makes it a valuable building block for the synthesis of more complex organic molecules. Researchers utilize it to introduce these functional groups into target compounds, facilitating the development of pharmaceuticals, agrochemicals, and other fine chemicals .

Pharmaceutical Research

In pharmaceutical research, 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene serves as a precursor for the synthesis of various bioactive molecules. Its structural components are often incorporated into drug candidates to enhance their biological activity, stability, and selectivity. This compound is particularly useful in the development of anti-inflammatory, antimicrobial, and anticancer agents .

Material Science

Material scientists employ 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene in the design and synthesis of novel materials. Its incorporation into polymers and other materials can impart unique properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. These materials find applications in electronics, coatings, and advanced composites .

Agrochemical Development

In the field of agrochemicals, 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene is used to synthesize active ingredients for pesticides and herbicides. Its functional groups contribute to the efficacy and environmental stability of these compounds, making them more effective in protecting crops from pests and diseases while minimizing environmental impact .

Environmental Chemistry

Environmental chemists utilize 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene in the study of pollutant degradation and remediation processes. Its presence in various environmental matrices can serve as a model compound to understand the behavior and transformation of similar pollutants. This research aids in developing strategies for pollution control and environmental protection .

Analytical Chemistry

In analytical chemistry, 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene is used as a standard or reference compound in various analytical techniques. Its well-defined chemical properties make it suitable for calibration and validation of analytical methods such as chromatography and spectroscopy. This ensures accurate and reliable measurement of similar compounds in complex mixtures .

Safety and Hazards

Mécanisme D'action

Target of Action

1-Bromo-2-fluoro-3-methyl-5-nitrobenzene is an organic compound that is primarily used as an intermediate in organic synthesis . Its primary targets are other organic molecules, where it acts as a reagent to introduce specific functional groups .

Mode of Action

The compound interacts with its targets through chemical reactions. It contains bromine, fluorine, and nitro functional groups, which can participate in various types of organic reactions . For example, the bromine atom can be replaced by other groups in nucleophilic substitution reactions . The nitro group can also be reduced to an amine, providing another avenue for chemical modification .

Biochemical Pathways

As an intermediate in organic synthesis, 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene can be involved in a wide range of biochemical pathways, depending on the final product being synthesized . It can be used to prepare various types of organic compounds, including pharmaceuticals, dyes, and polymers .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene would depend on the specific context in which it is used. If it were to enter a biological system, factors such as its lipophilicity, molecular size, and the presence of functional groups would influence its adme properties .

Result of Action

The molecular and cellular effects of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene are primarily related to its role as a chemical reagent. It can react with other molecules to form new compounds, thereby altering the chemical landscape of the system in which it is used . In a biological context, such changes could potentially lead to various downstream effects, depending on the specific compounds that are produced .

Propriétés

IUPAC Name |

1-bromo-2-fluoro-3-methyl-5-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCQFNXIWGZLMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-fluoro-3-methyl-5-nitrobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-chlorophenyl)(cyano)methyl]-1-oxo-1,2-dihydroisoquinoline-3-carboxamide](/img/structure/B2499996.png)

![Pyrazolo[1,5-a]pyridin-3-yl(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2499998.png)

![2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B2499999.png)

![N-[1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-fluoro-N,4-dimethylbenzamide](/img/structure/B2500002.png)

![1-ethyl-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2500005.png)

![2-[5-(2,4-Dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2500008.png)

![N-(5-chloro-2-cyanophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2500009.png)

![16-{[3-(Morpholin-4-yl)propyl]amino}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2500016.png)